REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]([F:8])([F:7])[F:6])=O.[CH3:9][O:10][CH2:11][C:12]1[S:16][C:15]([NH2:17])=[N:14][N:13]=1.O>COCCOC>[CH3:9][O:10][CH2:11][C:12]1[S:16][C:15]2=[N:17][C:3]([C:5]([F:8])([F:7])[F:6])=[CH:2][N:14]2[N:13]=1
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Name
|
|
Quantity
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478 g
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Type
|
reactant
|
Smiles
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BrCC(=O)C(F)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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COCC1=NN=C(S1)N
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Name
|
|
Quantity
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6 L
|
Type
|
solvent
|
Smiles
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COCCOC
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Name
|
|
Quantity
|
4 L
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
the expected compound crystallized out of the reaction mixture
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Type
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TEMPERATURE
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Details
|
The crystalline suspension is cooled to 10° C.
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Type
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FILTRATION
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Details
|
filtered
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Type
|
WASH
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Details
|
the crystalline precipitate is washed with water (1.5 l)
|
Name
|
|
Type
|
product
|
Smiles
|
COCC1=NN2C(S1)=NC(=C2)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 266 g | |
YIELD: PERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |